molecular formula C21H17ClN4O2 B2793956 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide CAS No. 1243092-89-8

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2793956
CAS No.: 1243092-89-8
M. Wt: 392.84
InChI Key: NNTHXAYUKPHUKF-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with an N-(4-methylphenyl)acetamide moiety. The 4-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the 4-methylphenyl substituent on the acetamide nitrogen balances solubility and metabolic stability .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-2-8-17(9-3-14)23-20(27)13-25-10-11-26-19(21(25)28)12-18(24-26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTHXAYUKPHUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine ring system and various functional groups, suggests diverse biological activities, particularly in the realm of kinase inhibition and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN4O
  • Molecular Weight : Approximately 438.87 g/mol
  • Chemical Structure : The compound features a chlorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure are often associated with kinase inhibition. Kinases are critical enzymes involved in various cellular processes, including cell signaling and metabolism. Hence, this compound may serve as a potential therapeutic agent for diseases where kinase activity is dysregulated, such as cancer and inflammatory disorders .

  • Kinase Inhibition : The pyrazolo[1,5-a]pyrazine framework is known to interact with specific kinases. This interaction may inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Activity : The presence of the amide and chlorophenyl groups suggests potential antimicrobial properties. Further studies are necessary to evaluate its efficacy against various bacteria and fungi .

Case Studies and Experimental Data

Several studies have explored the biological activities of similar compounds:

  • Kinase Inhibitor Studies : A study on related pyrazolo[1,5-a]pyrazine derivatives demonstrated significant inhibitory effects on specific kinases involved in cancer progression. These findings suggest that our compound may exhibit similar properties .
  • Antimicrobial Testing : Preliminary tests on structurally related compounds have shown promising results against Gram-positive bacteria. This indicates that our compound could be tested for its antimicrobial efficacy in future research .

Data Tables

PropertyValue
Molecular FormulaC22H19ClN4O
Molecular Weight438.87 g/mol
Potential ApplicationsAnticancer, Antimicrobial
Known Biological ActivitiesKinase inhibition

Comparison with Similar Compounds

Molecular Properties and Physicochemical Parameters

The table below compares key molecular properties of the target compound with analogs from the evidence:

Compound ID/Name R1 (Pyrazolo Position 2) R2 (Acetamide N-Substituent) Molecular Weight logP logSw Reference
Target Compound 4-Chlorophenyl 4-Methylphenyl ~402.85* ~3.2* ~-4.0* Estimated
G419-0349 (N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide) 4-Ethoxyphenyl 4-Chlorophenyl 422.87 3.5039 -4.0276
G419-0163 (N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide) 4-Methylphenyl 4-Ethylphenyl 386.45
G419-0211 (N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo…-yl]acetamide) 4-Methylphenyl 2-(4-Chlorophenyl)ethyl 420.90
2-(4-Chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-oxo…-yl]ethyl}acetamide 4-Methoxyphenyl 2-(4-Chlorophenyl)ethyl

*Estimated values based on substituent contributions.

  • Key Observations: The 4-ethoxyphenyl group in G419-0349 increases logP (3.50) compared to the target’s 4-methylphenyl (logP ~3.2), reflecting higher lipophilicity due to the ethoxy group . Alkyl vs. aryl substitutions (e.g., ethylphenyl in G419-0163 vs. chlorophenyl in the target) influence metabolic stability, with bulkier groups like ethylphenyl offering longer half-lives .

Pharmacological Activity and Target Selectivity

Acetamide derivatives are recognized for their enzyme inhibitory activity:

  • MAO-B and AChE Inhibition: Compounds like N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide exhibit dual inhibitory activity against MAO-B and butyrylcholinesterase (BChE) (IC50 < 1 µM) . The target compound’s 4-chlorophenyl group may similarly enhance MAO-B affinity, while the 4-methylphenyl substituent could reduce off-target effects compared to bulkier analogs.
  • Selectivity Trends : Substituents on the pyrazolo-pyrazine core influence selectivity. For example, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo…]acetamide shows 50-fold selectivity for MAO-A over MAO-B (IC50 = 0.028 mM) . The target’s lack of an acetyloxy group may shift selectivity toward MAO-B or ChEs.

Q & A

Q. Table 1: Key Structural Data

TechniqueKey FindingsReference
1H NMRNH (δ 13.30 ppm), aromatic protons (δ 7.58 ppm)
X-rayTriclinic crystal system, V = 987.25 ų, R factor = 0.041

What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?

Answer:
Synthesis involves multi-step reactions with careful optimization:

Cyclization of pyrazolo[1,5-a]pyrazine precursors with α-chloroacetamides .

Coupling reactions using catalysts (e.g., H₂SO₄) and solvents (ethanol/acetic acid) .

Purification via column chromatography for >95% purity .

Q. Table 2: Reaction Optimization Parameters

StepSolventCatalystTemperatureYieldReference
CyclizationEthanolH₂SO₄80°C72%
CouplingAcetic acidNone60°C68%

How can researchers resolve tautomeric forms (e.g., amine/imine) observed in NMR analysis?

Answer:
Tautomerism (e.g., 50:50 amine/imine ratio) is addressed via:

  • Variable-temperature NMR to track equilibrium shifts .
  • Solid-state X-ray to confirm dominant tautomer in crystals .

What methodological strategies are recommended for evaluating the compound’s pharmacological activity?

Answer:

  • Enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination .
  • In vitro cytotoxicity using cell lines (e.g., MTT assay) .
  • Dose-response studies to validate activity trends .

Q. Table 3: Example Bioactivity Assay Design

Assay TypeTargetReadoutReference
Kinase inhibitionEGFRIC₅₀ (nM)
CytotoxicityHeLa cells% Viability

How can discrepancies in biological activity data between studies be addressed?

Answer:

  • Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Replicate experiments across labs to confirm reproducibility .

What analytical techniques ensure compound purity and stability during experiments?

Answer:

  • HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Mass spectrometry (MS) to confirm molecular weight (e.g., m/z 411.88) .
  • Stability studies under varying pH/temperature .

How can target engagement be validated in mechanistic studies?

Answer:

  • Surface Plasmon Resonance (SPR) for binding affinity (KD) measurement .
  • Molecular docking to predict binding modes in protein active sites .
  • Knockout/knockdown models to confirm phenotypic dependency .

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